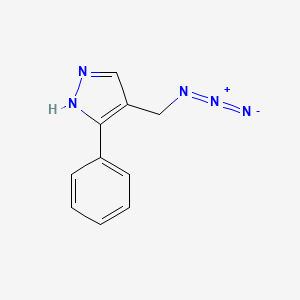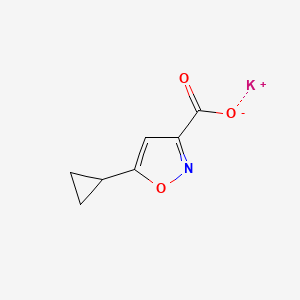
4-(azidomethyl)-3-phenyl-1H-pyrazole
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .Chemical Reactions Analysis
Azides, such as “4-(azidomethyl)-3-phenyl-1H-pyrazole”, can be used as nucleophiles in S_N2 reactions . They can also be reduced to primary amines, liberating N2 in the process .科学研究应用
Material Sciences: Cross-Linkers
Organic azides like “4-(azidomethyl)-3-phenyl-1H-pyrazole” are highly valued in material sciences for their ability to act as cross-linkers. The azide group’s reactivity is harnessed to create 1,2,3-triazoles through copper (I)-catalyzed Huisgen cycloaddition, which is a pivotal reaction for polymer crosslinking. This process is used to modify the physical properties of polymers, enhancing the efficiency of devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
High-Energy Materials
The propensity of organic azides to release nitrogen upon thermal activation or photolysis makes them candidates for high-energy materials. “4-(azidomethyl)-3-phenyl-1H-pyrazole” can be utilized in this domain due to the considerable energy output associated with the scission reaction, which is of interest for applications requiring rapid energy release .
Heterocyclic Chemistry
In heterocyclic chemistry, azides are instrumental in synthesizing various heterocycles. The azido group in “4-(azidomethyl)-3-phenyl-1H-pyrazole” can undergo transformations such as cycloaddition reactions, including [3+2] cycloaddition, to form diverse heterocyclic structures that are fundamental in pharmaceuticals and agrochemicals .
Polymer Chemistry
The azide group in “4-(azidomethyl)-3-phenyl-1H-pyrazole” is used for nitrene insertion, a method employed to crosslink the core of polymers. This application is particularly relevant in creating nanoparticles (NPs) with enhanced stability and functionality, which can be used in drug delivery systems and other nanotechnological applications .
Organic Synthesis
Organic azides are versatile reagents in organic synthesis. “4-(azidomethyl)-3-phenyl-1H-pyrazole” can participate in Staudinger reductions, aza-Wittig reactions, and Curtius rearrangements, leading to the formation of various organic compounds with potential applications in medicinal chemistry and material sciences .
Catalysis
The azide group in “4-(azidomethyl)-3-phenyl-1H-pyrazole” can act as a ligand in catalysis, facilitating reactions such as C-H amination. This is crucial for developing new catalytic methods that can streamline synthetic processes, making them more efficient and environmentally friendly .
安全和危害
The safety data sheet for a similar compound, “5-[4-(Azidomethyl)[1,1?-biphenyl]-2-yl]-2H- tetrazole”, indicates that it is suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4-(azidomethyl)-5-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-15-13-7-9-6-12-14-10(9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWMOYTWLXLNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)
![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)
![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)

![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)